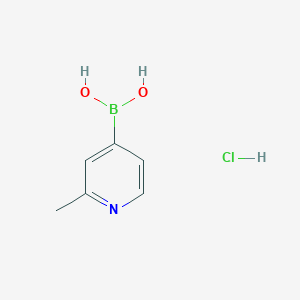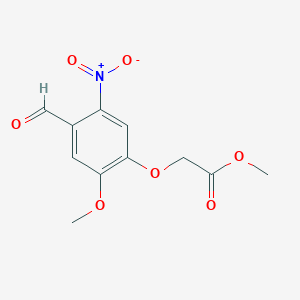
(2-甲基吡啶-4-基)硼酸盐盐酸
描述
“(2-Methylpyridin-4-yl)boronic acid hydrochloride” is a chemical compound with the CAS Number: 861905-97-7 . It has a molecular weight of 173.41 and its IUPAC name is 2-methyl-4-pyridinylboronic acid hydrochloride . It is typically stored in a refrigerator and appears as a white to gray to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for “(2-Methylpyridin-4-yl)boronic acid hydrochloride” is 1S/C6H8BNO2.ClH/c1-5-4-6 (7 (9)10)2-3-8-5;/h2-4,9-10H,1H3;1H . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“(2-Methylpyridin-4-yl)boronic acid hydrochloride” is a solid at 20 degrees Celsius . It has a predicted boiling point of 311.2±44.0 °C and a predicted density of 1.18±0.1 g/cm3 . It is stored under inert atmosphere, preferably in a freezer, under -20°C .
科学研究应用
Palladium-Catalyzed Imine Hydrolysis
(2-甲基吡啶-4-基)硼酸盐盐酸盐在钯催化反应中发挥着重要作用,特别是在亚胺键水解中。在Ahmad等人(2019年)的研究中,使用钯催化剂探索了席夫碱与芳基/杂环芳基硼酸的偶联反应,展示了亚胺键高效水解的过程。这个过程展示了硼酸在有机合成中促进重要转化的实用性(Ahmad et al., 2019)。
荧光探针设计
Jin等人(2019年)开发了一种水溶性基于BODIPY的荧光探针,其中使用了连接到BODIPY核心的吡啶基-2-基团,这对增强其荧光性质和溶解性起到了关键作用。这种探针在快速和选择性检测活细胞中次氯酸方面非常有效,展示了硼酸在设计敏感和选择性荧光探针方面的适用性(Jin et al., 2019)。
铂-铑交叉偶联反应
硼酸,包括(2-甲基吡啶-4-基)硼酸盐盐酸盐,在铂-铑交叉偶联反应中起着基础作用。Bouillon等人(2002年,2003年)描述了新型卤代吡啶基硼酸的合成及其在Pd催化下与芳基卤化物偶联的应用,从而实现了多样的吡啶库的生产。这些研究突出了硼酸在交叉偶联化学中的关键作用,这对于合成复杂有机分子至关重要(Bouillon et al., 2002),(Bouillon et al., 2003)。
电化学氧化
在Iniesta等人(2001年)的研究中,研究了在硼掺杂金刚石电极上对3-甲基吡啶的电化学氧化。这项研究为硼酸在电有机合成和废水处理中的应用提供了见解,展示了它们在环境和工业应用中的多功能性(Iniesta et al., 2001)。
选择性荧光化学传感器
硼酸衍生物用于开发选择性荧光化学传感器。Huang等人(2012年)回顾了硼酸传感器在各种生物活性物质中的进展,突出了它们在疾病检测和诊断中的重要性。这种应用强调了硼酸在为生物和制药研究设计敏感和选择性传感器方面的重要性(Huang et al., 2012)。
安全和危害
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapors/spray .
属性
IUPAC Name |
(2-methylpyridin-4-yl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.ClH/c1-5-4-6(7(9)10)2-3-8-5;/h2-4,9-10H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPKICOTZKTBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674663 | |
| Record name | (2-Methylpyridin-4-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpyridin-4-yl)boronic acid hydrochloride | |
CAS RN |
861905-97-7 | |
| Record name | Boronic acid, (2-methyl-4-pyridinyl)-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861905-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methylpyridin-4-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid](/img/structure/B1420371.png)
![4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid](/img/structure/B1420372.png)




![2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole](/img/structure/B1420380.png)

![N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine](/img/structure/B1420382.png)




